DBCO-Val-Cit-PAB-OH

描述

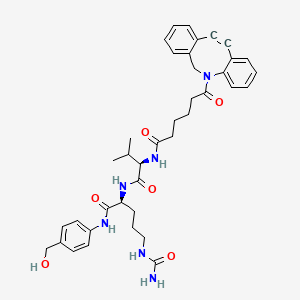

DBCO-Val-Cit-PAB-OH is a multifunctional linker critical in the development of antibody-drug conjugates (ADCs). Its structure integrates three key components (Figure 1):

- DBCO (Dibenzocyclooctyne): Enables copper-free "click chemistry" for rapid and biocompatible conjugation with azide-functionalized antibodies .

- Val-Cit dipeptide: A protease-cleavable linker sensitive to cathepsin B, ensuring targeted drug release in lysosomes of cancer cells .

- PAB-OH (para-aminobenzyl alcohol): Stabilizes the linker-drug bond until enzymatic cleavage, reducing premature payload release .

属性

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-oxohexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46N6O6/c1-26(2)36(38(50)43-32(13-9-23-41-39(40)51)37(49)42-31-21-17-27(25-46)18-22-31)44-34(47)15-7-8-16-35(48)45-24-30-12-4-3-10-28(30)19-20-29-11-5-6-14-33(29)45/h3-6,10-12,14,17-18,21-22,26,32,36,46H,7-9,13,15-16,23-25H2,1-2H3,(H,42,49)(H,43,50)(H,44,47)(H3,40,41,51)/t32-,36+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSUTABXRCDSHE-LBHUVFDKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Synthetic Procedure

The synthesis follows a modular approach (Figure 1):

Preparation of Cit-PAB-OH Intermediate

-

Protection of L-Citrulline :

-

Coupling with PAB-OH :

Dipeptide Formation (Val-Cit-PAB-OH)

DBCO Conjugation

-

Activation of DBCO-PEG4-Acetic Acid :

-

Coupling with Val-Cit-PAB-OH :

Industrial-Scale Production and Optimization

Scalability Challenges

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <50 ppm (DMF, THF) | GC-MS |

| Enantiomeric Excess | >99.5% | Chiral HPLC |

| Heavy Metals | <10 ppm | ICP-MS |

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity and Stability

-

HPLC Conditions :

-

Stability :

Comparative Analysis of Methodologies

Original vs. Modified Synthesis

Alternative Protecting Groups

-

Boc vs. Fmoc :

Challenges and Mitigation Strategies

Epimerization During Coupling

Solubility Issues

Industrial Applications and Case Studies

ADC Linker in Brentuximab Vedotin Analogues

化学反应分析

Types of Reactions

DBCO-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The benzylic alcohol group can be substituted with various drug payloads.

Click Reactions: The dibenzocyclooctyne group participates in strain-promoted alkyne-azide cycloaddition reactions with azide-containing molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include carbodiimides and amines under mild conditions.

Click Reactions: These reactions typically occur under ambient conditions without the need for copper catalysts.

Major Products Formed

The major products formed from these reactions are antibody-drug conjugates, where the drug payload is effectively linked to the antibody through the this compound linker .

科学研究应用

DBCO-Val-Cit-PAB-OH is extensively used in scientific research, particularly in the following fields:

Chemistry: As a versatile linker in click chemistry for the synthesis of complex molecules.

Biology: In the development of bioconjugates for imaging and diagnostic purposes.

Medicine: As a key component in the synthesis of antibody-drug conjugates for targeted cancer therapy

Industry: In the production of biopharmaceuticals and advanced drug delivery systems.

作用机制

The mechanism of action of DBCO-Val-Cit-PAB-OH involves its role as a linker in antibody-drug conjugates. Upon administration, the ADC binds to the target antigen on the cancer cell surface, forming an ADC-antigen complex. This complex is internalized into the cancer cell, where lysosomal enzymes cleave the valine-citrulline dipeptide, releasing the active drug payload to exert its cytotoxic effects .

相似化合物的比较

Physicochemical Properties :

- Molecular formula : C18H29N5O4 (core structure; PEG or acetic acid modifications may alter this) .

- Molecular weight : ~379.45 (base compound); increases with PEG4 or acetic acid additions (e.g., DBCO-PEG4-acetic-Val-Cit-PAB: ~1079.2 Da) .

- Solubility : ≥100 mg/mL in DMSO for the base compound; PEG4 variants exhibit enhanced aqueous solubility .

- Storage : Requires -20°C for stability .

Mechanism in ADCs :

The DBCO group conjugates with azide-modified antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC), bypassing cytotoxic copper catalysts . The Val-Cit-PAB-OH linker remains stable in circulation but is cleaved by cathepsin B in tumor lysosomes, releasing cytotoxic payloads (e.g., MMAE) with high specificity .

Comparison with Similar Compounds

Below is a systematic comparison of DBCO-Val-Cit-PAB-OH with structurally or functionally related ADC linkers:

Table 1: Structural and Functional Comparison

Table 2: Performance in Key Studies

Advantages and Limitations of this compound

Advantages :

- Copper-Free Conjugation : DBCO-azide reactions avoid copper toxicity, enhancing biocompatibility .

- Controlled Drug Release : Val-Cit-PAB-OH ensures payload release only in cathepsin B-rich environments (e.g., tumors) .

- Enhanced Solubility : PEG4 modifications reduce hydrophobicity, improving ADC solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。